molecular formula C11H17NO B077412 2-(N-Ethyl-p-toluidino)ethanol CAS No. 13386-60-2

2-(N-Ethyl-p-toluidino)ethanol

Cat. No.: B077412
CAS No.: 13386-60-2
M. Wt: 179.26 g/mol
InChI Key: WULPPMCTKHSRAO-UHFFFAOYSA-N
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Description

2-(N-Ethyl-p-toluidino)ethanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Specifications

  • CAS Number : 13386-60-2
  • EINECS Number : 236-462-7
  • Molecular Weight : 179.26 g/mol
  • Appearance : Typically a liquid with specific physical properties such as a refractive index of approximately 1.555 and a boiling point around 114-115 °C at 1 mmHg .

Chemical Synthesis

This compound is utilized in the synthesis of various organic compounds. Its structure allows it to act as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitutions makes it valuable in creating more complex molecules.

Biological Studies

Research indicates that derivatives of this compound exhibit biological activity, particularly in pharmacological contexts. Studies have shown that compounds with similar structures can affect neurotransmitter systems, suggesting potential applications in neuropharmacology .

Case Study: Neuropharmacological Effects

A study investigating the effects of related compounds on dopamine receptors demonstrated that modifications in the ethyl and toluidine groups can alter receptor affinity and efficacy, paving the way for novel therapeutic agents targeting neurological disorders.

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for detecting various substances. Its reactivity with electrophiles allows it to be used in colorimetric assays, which are critical for quantifying biological samples.

Data Table: Applications in Analytical Chemistry

Application AreaMethodologyResult Type
Colorimetric AssaysReaction with electrophilesQuantitative analysis
ChromatographyMobile phase componentSeparation of compounds
SpectroscopyUV-Vis absorptionIdentification of analytes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(N-Ethyl-p-toluidino)ethanol, and how do reaction conditions influence yield?

The compound is synthesized via ethoxidation of N-ethyl-p-toluidine with ethylene oxide under controlled temperature (typically 50–80°C) and pressure. Catalysts such as acidic or basic agents may accelerate the reaction. Yield optimization requires monitoring reactant ratios, solvent selection (e.g., ethanol or toluene), and purification via fractional distillation or recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the ethyl, toluidino, and ethanol moieties (e.g., δ 1.2 ppm for CH3_3 in ethyl groups).
  • GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted toluidines).
  • FT-IR : Detects hydroxyl (O-H stretch ~3300 cm1^{-1}) and aromatic C-H stretches. Structural data from NIST Chemistry WebBook and Ashford’s Dictionary provide reference spectra .

Q. What are the primary derivatives of this compound, and how are they utilized?

Derivatives like Disperse Blue 106 and Disperse Yellow 93 are synthesized via diazo coupling or alkylation. These derivatives are used as intermediates in dye chemistry and photoinitiators for polymers .

Advanced Research Questions

Q. How can vaporization enthalpies and other thermodynamic properties of this compound be calculated using computational frameworks?

The "centerpiece" approach combines group-contribution methods with experimental data (e.g., from NIST) to estimate vaporization enthalpies. Density functional theory (DFT) at the B3LYP/6-31G* level can validate these predictions. Discrepancies >5% require recalibration with experimental benchmarks .

Q. What experimental designs are suitable for optimizing solvent extraction or reaction efficiency involving this compound?

Response Surface Methodology (RSM), particularly Box-Behnken designs, can model interactions between variables (e.g., temperature, solvent concentration). For example, ethanol concentration and sonication time in ultrasonic-assisted extraction can be optimized using a 3-factor design with ANOVA validation .

Q. How can contradictions in reported physical properties (e.g., solubility, boiling point) be resolved?

Cross-validate data across authoritative sources (NIST, PubChem) and replicate measurements under standardized conditions (e.g., IUPAC guidelines). For solubility discrepancies, use shake-flask methods with HPLC quantification. Document solvent purity and temperature controls .

Q. What role does this compound play in polymer chemistry, particularly in resin systems?

As a co-initiator, it activates peroxides in acrylic/polyester resin curing. Its hydroxyl and amine groups facilitate free-radical generation under UV light. Studies should assess initiation efficiency via gel permeation chromatography (GPC) to monitor molecular weight changes during polymerization .

Q. How reliable are computational models for predicting the compound’s reactivity in novel reactions (e.g., with nitroalkanes)?

Validate models using Hammett constants (σ) for substituent effects on the toluidino group. Compare predicted reaction pathways (e.g., nucleophilic substitution) with experimental LC-MS/MS data. Adjust parameters like solvent dielectric constant in simulations to improve accuracy .

Q. Methodological Notes

  • Data Validation : Prioritize peer-reviewed databases (NIST, PubChem) over uncertified platforms.
  • Experimental Replication : Document batch-to-batch variability in synthesis and use internal standards for analytical methods.
  • Ethical Reporting : Disclose conflicts in property data and justify methodological choices (e.g., RSM over Taguchi designs) .

Properties

CAS No.

13386-60-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(N-ethyl-4-methylanilino)ethanol

InChI

InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

WULPPMCTKHSRAO-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)C

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C

Key on ui other cas no.

13386-60-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-ethyl-N-(2-hydroxyethyl)-p-toluidine (EHPT) was prepared substantially as described above in Example 1, except that acetaldehyde was added to ethylate N-(2-hydroxyethyl)-p-toluidine.
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